1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene

Description

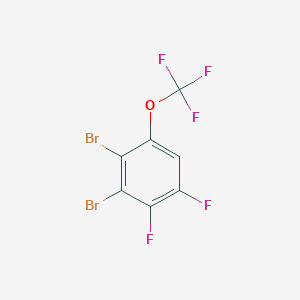

1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound with a unique substitution pattern. The benzene ring features bromine atoms at positions 1 and 2, fluorine atoms at positions 3 and 4, and a trifluoromethoxy (-OCF₃) group at position 5. This arrangement combines electron-withdrawing substituents (Br, F, OCF₃) that significantly influence its electronic properties, steric environment, and reactivity.

Properties

IUPAC Name |

3,4-dibromo-1,2-difluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F5O/c8-4-3(15-7(12,13)14)1-2(10)6(11)5(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSCMVWXVYJOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene typically involves a stepwise functionalization of a suitably substituted benzene precursor. The key steps include:

- Introduction of bromine atoms via electrophilic aromatic substitution (bromination).

- Incorporation of fluorine atoms, often through nucleophilic aromatic substitution or fluorination of hydroxy precursors.

- Installation of the trifluoromethoxy group, which is synthetically challenging and generally achieved by nucleophilic substitution of hydroxy groups or via specialized fluorination reagents.

Bromination of Hydroxy-Substituted Aromatics

Data Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Hydroxy acetophenone | Bromine, base (triethylamine/tert-butylamine), solvents (DCM, toluene), -30 to 50 °C | 2,4-Dibromo-3-hydroxy acetophenone | 95-98 | 95-97 | Electrophilic bromination under controlled temp |

| 2 | 2,4-Dibromo-3-hydroxy acetophenone | Monochlorodifluoromethane, base (NaOH, K2CO3), mixed organic/water solvents, 10-60 °C, pressure reactor | 2,4-Dibromo-3-difluoromethoxy acetophenone | 85-88 | >99 | Nucleophilic substitution of hydroxy by −OCF₂H |

| 3 | Difluoro-substituted aromatic intermediate | Trifluoromethoxylation reagents or fluorination agents, controlled conditions | This compound | Not specified | Not specified | Trifluoromethoxy group introduction via nucleophilic substitution or fluorination |

Detailed Research Findings and Notes

- The bromination step is highly efficient and selective when performed at low temperatures with appropriate bases and solvents, yielding dibromo-hydroxy intermediates with high purity and yield.

- The conversion of hydroxy to difluoromethoxy groups using monochlorodifluoromethane gas under basic aqueous-organic conditions is well-documented, providing high purity products suitable for further functionalization.

- The trifluoromethoxy group is less common and more synthetically demanding than trifluoromethyl groups. Its introduction often requires specialized reagents and conditions, which are under active research and patent development.

- The trifluoromethoxy substituent significantly affects the electronic properties of the aromatic ring, making the choice of reaction conditions critical to avoid decomposition or side reactions.

- No single, fully detailed, publicly available synthetic protocol for the exact compound this compound was found; however, the combination of the above methods is the foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolate salts in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amine or thiol derivatives, while coupling reactions can produce biaryl compounds with various functional groups.

Scientific Research Applications

1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, particularly in the design of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through nucleophilic substitution, oxidation, reduction, and coupling mechanisms. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Mono-Brominated Trifluoromethoxy Benzenes

Example Compounds :

- 1-Bromo-3-(trifluoromethoxy)benzene (CAS RN 2252-44-0)

- 1-Bromo-4-(trifluoromethoxy)benzene (CAS RN 407-14-7)

Key Differences :

- Substitution Pattern: The target compound has two bromine atoms and two fluorine atoms, while these analogs are mono-brominated with a single -OCF₃ group.

- Reactivity: Mono-brominated derivatives are widely used in Pd-catalyzed coupling reactions. For instance, 1-bromo-3-(trifluoromethoxy)benzene reacts with imidazole derivatives to form aryl-imidazole products in yields exceeding 90% . In contrast, the di-brominated target compound may undergo sequential coupling or face steric/electronic challenges due to adjacent substituents.

- Physical Properties: 1-Bromo-4-(trifluoromethoxy)benzene: Boiling point 153–155°C, density 1.62 g/cm³ . Target Compound: No direct data, but the presence of additional halogens likely increases molecular weight and boiling point compared to mono-brominated analogs.

Di-Halogenated Cyclopropene Derivatives

Example Compounds :

Key Differences :

- Ring Structure : Cyclopropene derivatives feature a strained three-membered ring, whereas the target compound is a benzene derivative. This structural difference leads to distinct reactivity profiles.

- Halogen Exchange : Fluorination of di-halogenated cyclopropenes (e.g., using KF) occurs at both allylic and vinylic positions, yielding products like 1-bromo-2,3,3-trifluorocyclopropene . For the target compound, fluorination is less likely due to the stability of aromatic C-F bonds, but bromine may participate in substitution reactions.

Ortho- vs. Meta-Substituted Bromobenzenes

Example Reactions :

- 1-Bromo-3-(trifluoromethoxy)benzene (meta-substituted) reacts with imidazo[1,2-a]pyridine to yield 91% product .

- 1-Bromo-2-(trifluoromethoxy)benzene (ortho-substituted) forms 1,2-dimethyl-5-(2-(trifluoromethoxy)phenyl)imidazole, though yield data are unspecified .

Key Insight: The position of bromine relative to -OCF₃ affects coupling efficiency.

Data Table: Structural and Reactivity Comparison

Research Findings and Implications

- Electronic Effects : The -OCF₃ group strongly withdraws electrons, deactivating the benzene ring toward electrophilic substitution. Bromine’s leaving-group ability may favor nucleophilic aromatic substitution if activating groups are present.

- Synthetic Potential: The target compound’s di-bromination could enable sequential functionalization, though this remains speculative without direct experimental data.

Biological Activity

1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound notable for its unique chemical structure, which includes bromine and fluorine substituents along with a trifluoromethoxy group. This combination of elements imparts significant reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C7H3Br2F5O

- Molecular Weight : 338.88 g/mol

- IUPAC Name : this compound

The presence of electronegative atoms such as bromine and fluorine enhances the compound's reactivity and stability, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Nucleophilic Substitution : The bromine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles that may alter the compound's biological profile.

- Oxidation-Reduction Reactions : The compound may participate in redox reactions, influencing cellular processes and potentially leading to cytotoxic effects.

- Interaction with Biological Targets : The trifluoromethoxy group can enhance lipophilicity and cell membrane permeability, facilitating interactions with cellular targets such as enzymes or receptors.

Biological Activity Data

Research has indicated various biological activities associated with halogenated compounds similar to this compound. Key findings include:

Case Studies

Several studies have explored the biological implications of halogenated aromatic compounds:

- Cytotoxicity in Cancer Cells : A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to mitochondrial dysfunction and ATP depletion.

- Antimicrobial Properties : Research highlighted the potential of halogenated compounds in combating drug-resistant bacteria. Their ability to disrupt bacterial membranes was noted as a significant factor in their antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-Dibromo-3,4-difluoro-6-(trifluoromethoxy)benzene, and how can purity be ensured?

Methodological Answer: The synthesis involves sequential halogenation and functionalization of fluorinated benzene derivatives. A typical route includes:

Bromination : Reacting a difluorinated precursor (e.g., 3,4-difluoro-6-(trifluoromethoxy)benzene) with bromine (Br₂) in the presence of FeBr₃ as a catalyst at 40–60°C to achieve regioselective 1,2-dibromination.

Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate the product.

Validation : Purity is confirmed via HPLC (>98%) and melting point analysis (expected range: 35–40°C based on analogous compounds) .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | Br₂, FeBr₃, 50°C | Introduce Br at positions 1 and 2 |

| Purification | Hexane, silica gel chromatography | Remove unreacted Br₂ and byproducts |

Q. Which spectroscopic techniques are most effective for confirming the substitution pattern of this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine environments. The trifluoromethoxy group (-OCF₃) shows a singlet near δ -55 ppm, while aromatic fluorines (C₆F₂) appear as doublets (δ -110 to -120 ppm) due to coupling with adjacent substituents .

- ¹H NMR : Limited utility due to low proton count but can detect residual protons (e.g., at position 5 if present).

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .

Q. How do the substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atoms act as leaving groups, enabling Suzuki or Ullmann couplings. Key considerations:

- Electron-withdrawing effects : The trifluoromethoxy (-OCF₃) and fluorine substituents deactivate the aromatic ring, slowing nucleophilic substitution but favoring transition-metal-catalyzed couplings.

- Steric hindrance : Adjacent substituents (e.g., 1,2-dibromo) may reduce coupling efficiency; optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) are recommended .

Advanced Research Questions

Q. What factors govern regioselectivity in nucleophilic aromatic substitution (NAS) reactions with this compound?

Methodological Answer: Regioselectivity is dictated by:

- Electronic effects : The trifluoromethoxy group (-OCF₃) is meta-directing, while fluorine substituents are ortho/para-directing. Competing effects may lead to mixed products.

- Temperature control : Low temperatures (-78°C) favor kinetic control (e.g., attack at less hindered positions), while higher temperatures allow thermodynamic control .

- Trapping intermediates : Using aryne precursors (e.g., via LDA treatment at -100°C) enables access to otherwise inaccessible substitution patterns .

Q. How does the compound’s stability vary under thermal or acidic conditions?

Methodological Answer:

- Thermal stability : Decomposition occurs above 200°C, releasing HF and Br₂. Differential Scanning Calorimetry (DSC) shows exothermic peaks at 210°C.

- Acidic conditions : The trifluoromethoxy group hydrolyzes slowly in strong acids (e.g., H₂SO₄) to form phenolic derivatives. Stability tests in pH 1–3 buffers (24 hrs, 25°C) show <5% degradation .

Q. What contradictions arise in interpreting spectral data for this compound, and how can they be resolved?

Methodological Answer:

- ¹⁹F NMR overlap : Signals from -OCF₃ and aromatic fluorines may overlap. Use decoupling experiments or 2D NMR (e.g., HSQC) to differentiate .

- X-ray vs. computational models : Discrepancies in bond angles (e.g., C-Br vs. C-F) arise from dynamic disorder in crystals. Refinement with anisotropic displacement parameters improves accuracy .

Q. How do substituent electronic effects modulate reactivity in photochemical reactions?

Methodological Answer:

- Electron-withdrawing groups : Enhance intersystem crossing, favoring triplet-state reactivity in [2+2] cycloadditions.

- UV-Vis spectroscopy : Absorption at λ 260–280 nm (π→π* transitions) shifts bathochromically with increased electron withdrawal. Time-Resolved Spectroscopy (TRS) quantifies excited-state lifetimes (~10 ns) .

Q. What comparative insights can be drawn from analogous compounds (e.g., lacking -OCF₃ or fluoromethyl groups)?

Methodological Answer:

- Reactivity comparison : Removing -OCF₃ (e.g., 1,2-Dibromo-3,4-difluorobenzene) increases electron density, accelerating NAS but reducing oxidative stability.

- Biological activity : Fluoromethyl groups enhance lipophilicity (logP +0.5), improving membrane permeability in drug-design studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.